
N-((3-(5-シクロプロピルイソキサゾール-3-イル)-1,2,4-オキサジアゾール-5-イル)メチル)-6-(トリフルオロメチル)ニコチンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(trifluoromethyl)nicotinamide is a useful research compound. Its molecular formula is C16H12F3N5O3 and its molecular weight is 379.299. The purity is usually 95%.
BenchChem offers high-quality N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(trifluoromethyl)nicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(trifluoromethyl)nicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Research indicates that this compound exhibits several biological activities, primarily in the realms of anti-inflammatory and antitumor effects. Below are key findings from various studies:
Anti-inflammatory Activity
Mechanism : The compound has been shown to inhibit the nuclear factor kappa B (NF-κB) pathway, which plays a crucial role in inflammation. By blocking this pathway, the compound reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-6.
Case Study : In a study involving carrageenan-induced paw edema in rats, this compound demonstrated a significant reduction in edema compared to control groups, indicating strong anti-inflammatory properties.
Antitumor Activity
Mechanism : The compound has shown promise as an antitumor agent by inducing apoptosis in cancer cells through the activation of caspase pathways.
Case Study : In vitro studies on various cancer cell lines (e.g., breast and lung cancer) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis.
Pharmacological Profile
The pharmacological profile of N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(trifluoromethyl)nicotinamide includes:
Activity | Effectiveness | Mechanism |
---|---|---|
Anti-inflammatory | Significant | NF-kB inhibition |
Antitumor | Moderate to High | Induction of apoptosis |
Cytotoxicity | Low | Selective targeting of cancer cells |
Toxicity and Safety Profile
Toxicity assessments indicate that this compound has a favorable safety profile with low predicted side effects. Studies show it falls within toxicity class III-VI, suggesting low hepatotoxicity and mutagenicity. Detailed toxicity studies are essential for understanding its safety for potential therapeutic applications.
Applications in Research
- Medicinal Chemistry : The compound's unique structure allows for exploration as a lead candidate for new anti-inflammatory and anticancer drugs.
- Pharmacology : Investigating its mechanisms of action provides insights into inflammatory pathways and cancer cell biology.
- Toxicology Studies : Assessing its safety profile can lead to better understanding and mitigation of potential risks associated with its use.
生物活性
N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(trifluoromethyl)nicotinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C14H12F3N5O3
- CAS Number : 2098121-56-1
The presence of the trifluoromethyl group and the isoxazole moiety suggests potential for diverse biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, primarily in the fields of anti-inflammatory and antitumor effects. Below are key findings from various studies:
Anti-inflammatory Activity
- Mechanism : The compound has been shown to inhibit the nuclear factor kappa B (NF-κB) pathway, which plays a crucial role in inflammation. By blocking this pathway, the compound reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-6.
- Case Study : In a study involving carrageenan-induced paw edema in rats, N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(trifluoromethyl)nicotinamide demonstrated significant reduction in edema compared to control groups, indicating strong anti-inflammatory properties .
Antitumor Activity
- Mechanism : The compound has shown promise as an antitumor agent by inducing apoptosis in cancer cells through the activation of caspase pathways.
- Case Study : In vitro studies on various cancer cell lines (e.g., breast and lung cancer) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers .
Pharmacological Profile
The pharmacological profile of N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(trifluoromethyl)nicotinamide includes:
Activity | Effectiveness | Mechanism |
---|---|---|
Anti-inflammatory | Significant | NF-kB inhibition |
Antitumor | Moderate to High | Induction of apoptosis |
Cytotoxicity | Low | Selective targeting of cancer cells |
Toxicity and Safety Profile
Toxicity assessments indicate that N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(trifluoromethyl)nicotinamide has a favorable safety profile with low predicted side effects. Studies show it falls within toxicity class III-VI, suggesting low hepatotoxicity and mutagenicity .
特性
IUPAC Name |
N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N5O3/c17-16(18,19)12-4-3-9(6-20-12)15(25)21-7-13-22-14(24-27-13)10-5-11(26-23-10)8-1-2-8/h3-6,8H,1-2,7H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVEYAQJPPNJIQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C3=NOC(=N3)CNC(=O)C4=CN=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。